molecular formula C9H8BrClO B8323977 6-Bromo-8-chloro-chroman

6-Bromo-8-chloro-chroman

Cat. No. B8323977
M. Wt: 247.51 g/mol
InChI Key: AFFAGOSZFYMTID-UHFFFAOYSA-N
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Patent
US04436915

Procedure details

To the amalgam of zinc--prepared from 1280 g (19.7 gram-atoms) of zinc, 128 g (5.4×10-1M) of mercurous chloride, 64 cm3 of concentrated hydrochloric acid and 1900 cm3 of water--are added, in order, 1000 cm3 water, 1500 cm3 of concentrated hydrochloric acid, 3500 cm3 of toluene and 640 g (2.45 M) of 6-bromo-8-chloro-4-chromanone (III2). The mixture is refluxed for 1 hour and, after cooling and decantation, it is extracted with ether and washed in water up to neutrality. 305 g (yield=50%) of expected product are thus isolated. B.p.0.01 =128° C.
[Compound]
Name
amalgam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mercurous chloride
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Name
Quantity
1900 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1280 g
Type
catalyst
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
reactant
Reaction Step Two
Quantity
640 g
Type
reactant
Reaction Step Two
Quantity
3500 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
Cl.O.[Br:3][C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([Cl:14])[CH:13]=1)[O:10][CH2:9][CH2:8][C:7]2=O>[Zn].C1(C)C=CC=CC=1>[Br:3][C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([Cl:14])[CH:13]=1)[O:10][CH2:9][CH2:8][CH2:7]2

Inputs

Step One
Name
amalgam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
mercurous chloride
Quantity
128 g
Type
reactant
Smiles
Name
Quantity
64 mL
Type
reactant
Smiles
Cl
Name
Quantity
1900 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Name
Quantity
1280 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
O
Name
Quantity
1500 mL
Type
reactant
Smiles
Cl
Name
Quantity
640 g
Type
reactant
Smiles
BrC=1C=C2C(CCOC2=C(C1)Cl)=O
Name
Quantity
3500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
EXTRACTION
Type
EXTRACTION
Details
decantation, it is extracted with ether
WASH
Type
WASH
Details
washed in water up to neutrality

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCCOC2=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 305 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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